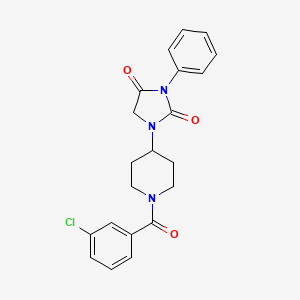

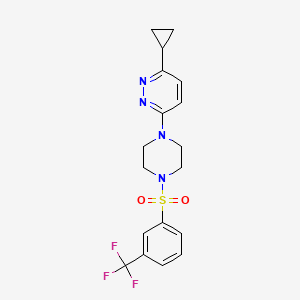

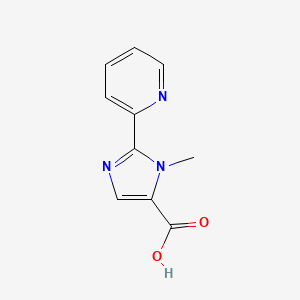

1-((3-(2-氯苯基)-1,2,4-恶二唑-5-基)甲基)-3-(4-甲基苄基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of quinazoline-2,4(1H,3H)-dione, which is a scaffold known to possess a variety of biological activities, including antitumor proliferation . The structure of the compound suggests that it may have potential as a selective Gly/NMDA and AMPA receptor antagonist, as similar structures have been shown to exhibit such properties . The presence of a 1,2,4-oxadiazole moiety is also significant, as this feature is present in compounds with reported anticancer activity .

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be achieved through green chemistry approaches, such as using carbon dioxide and 2-aminobenzonitriles with a basic ionic liquid catalyst . A multi-step reaction procedure has been developed for the synthesis of quinazolinone-1,3,4-oxadiazole derivatives, which involves the reaction of 3-amino-4(3H) quinazolinone derivatives with chloroacetyl chloride, followed by treatment with 5-(4-chlorophenyl) 1,3,4-oxadiazole-2-thiol . This suggests that the compound could potentially be synthesized through similar multi-step synthetic routes.

Molecular Structure Analysis

The molecular structure of quinazoline-2,4(1H,3H)-dione derivatives has been studied extensively, and the introduction of specific substituents has been shown to influence biological activity . For instance, the introduction of chlorine atoms on the benzofused moiety yields Gly/NMDA selective antagonists . The molecular diversity points in the quinazoline-2,4(1H,3H)-dione scaffold, such as chlorophenethylureido at the D3 diversity point, have been identified as crucial for optimal activity .

Chemical Reactions Analysis

The quinazoline-2,4(1H,3H)-dione scaffold can undergo various chemical reactions to introduce different substituents that affect its biological activity. For example, the presence of a 1,2,4-oxadiazole group has been associated with cytotoxic activity against cancer cell lines . The synthesis of natural product analogs bearing the 1,2,4-oxadiazole moiety has also been reported, which further underscores the versatility of this scaffold in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4(1H,3H)-dione derivatives are influenced by the substituents attached to the core scaffold. These properties are crucial for the compound's interaction with biological targets, such as Gly/NMDA and AMPA receptors . The solubility, stability, and reactivity of these compounds can be tailored through synthetic modifications, which can enhance their biological efficacy and pharmacokinetic profiles .

科学研究应用

抗肿瘤活性

对新型生物活性 1,2,4-恶二唑天然产物类似物的研究表明,某些化合物在体外对一组细胞系表现出有效的抗肿瘤活性。这些发现表明基于 1,2,4-恶二唑和喹唑啉二酮骨架开发新的抗肿瘤剂的潜力。例如,衍生自此类类似物的化合物 7 表现出显着的效力,平均 IC50 值约为 9.4 µM,表明其作为癌症治疗中先导化合物的潜力 (Maftei 等,2013)。

双(1,2,4-恶二唑)和相关化合物的合成

已探索了二氨基乙二肟作为合成双(1,2,4-恶二唑)、1,2,4-恶二唑基-喹唑啉和 1,2,4-恶二唑基-苯并噻嗪酮的试剂的多功能性。由于其多样的生物活性和功能特性,这些化合物在包括药学和材料科学在内的各个领域具有潜在的应用 (Khanmiri 等,2014)。

绿色合成方法

利用离子液体作为双溶剂催化剂在大气压下从二氧化碳合成喹唑啉-2,4(1H,3H)-二酮的努力反映了人们对绿色化学实践日益增长的兴趣。此类方法不仅为有价值的喹唑啉衍生物提供了途径,而且还展示了对环境友好的化学过程的潜力。已证明该方法非常有效,在温和条件下产生高产品收率,并强调了离子液体在促进二氧化碳固定到有价值的化学物质中的作用 (Lu 等,2014)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-methylbenzaldehyde and anthranilic acid. The second intermediate is 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine, which is synthesized from 2-chlorobenzonitrile and hydrazine hydrate. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "anthranilic acid", "2-chlorobenzonitrile", "hydrazine hydrate", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water (H2O)" ], "Reaction": [ "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione:", "Step 1: Condensation of 4-methylbenzaldehyde and anthranilic acid in the presence of acetic anhydride and catalytic amount of sulfuric acid to form 4-methyl-N-phenylbenzamide.", "Step 2: Cyclization of 4-methyl-N-phenylbenzamide with phosphorus oxychloride (POCl3) in the presence of pyridine to form 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine:", "Step 1: Reduction of 2-chlorobenzonitrile with hydrazine hydrate in the presence of Raney nickel catalyst to form 2-chlorobenzylhydrazine.", "Step 2: Cyclization of 2-chlorobenzylhydrazine with sodium nitrite (NaNO2) and sodium azide (NaN3) in the presence of acetic acid to form 3-(2-chlorophenyl)-1,2,4-oxadiazole.", "Step 3: Reaction of 3-(2-chlorophenyl)-1,2,4-oxadiazole with formaldehyde and sodium borohydride (NaBH4) in the presence of acetic acid to form 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine.", "Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine:", "Step 1: Activation of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with DCC and NHS in the presence of TEA and DMF to form the active ester intermediate.", "Step 2: Addition of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine to the active ester intermediate in the presence of TEA and DMF to form the final product.", "Step 3: Purification of the final product by column chromatography using DCM/diethyl ether as the eluent.", "Step 4: Recrystallization of the final product from a suitable solvent such as ethanol or methanol." ] } | |

CAS 编号 |

1207031-96-6 |

分子式 |

C25H19ClN4O3 |

分子量 |

458.9 |

IUPAC 名称 |

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C25H19ClN4O3/c1-16-10-12-17(13-11-16)14-30-24(31)19-7-3-5-9-21(19)29(25(30)32)15-22-27-23(28-33-22)18-6-2-4-8-20(18)26/h2-13H,14-15H2,1H3 |

InChI 键 |

XCRZTNPFGGSGHM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

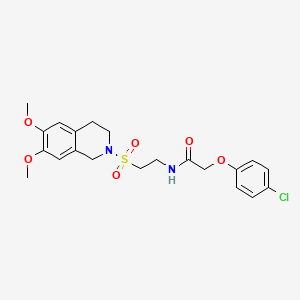

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2525671.png)

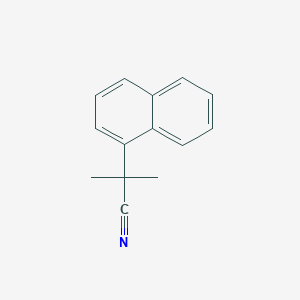

![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)

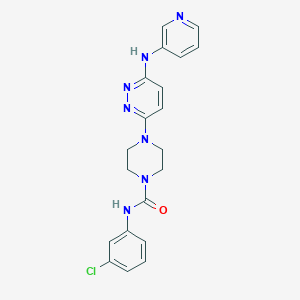

![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2525679.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2525680.png)